1-((4-ethoxyphenyl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-3-24-16-4-6-17(7-5-16)26(22,23)21-11-8-15(9-12-21)14-25-18-19-10-13-20(18)2/h4-7,10,13,15H,3,8-9,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIGQUWEWLDOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CSC3=NC=CN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-ethoxyphenyl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, including antimicrobial, enzyme inhibition, and receptor binding activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a piperidine ring with various substituents, including a sulfonyl group and an ethoxyphenyl moiety. Its molecular formula is , and its molecular weight is approximately 336.41 g/mol. The presence of the imidazole ring is significant for its biological interactions.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing the piperidine structure have shown effectiveness against various bacterial strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.22 - 0.25 | Staphylococcus aureus |
| Compound B | 2.14 | Escherichia coli |
| Compound C | 6.28 | Pseudomonas aeruginosa |
These results suggest that modifications in the piperidine structure can enhance antimicrobial potency against resistant strains .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, making their inhibition a target for therapeutic interventions.
The low IC50 values indicate that the compound could serve as a potent inhibitor, potentially useful in treating conditions like Alzheimer's disease and urinary tract infections.
3. Receptor Binding
Initial studies suggest that the compound may interact with specific receptors, impacting neurotransmission and other biological pathways. This interaction could be crucial for developing drugs targeting neurological disorders.
Case Studies
A recent study investigated the biological activity of several piperidine derivatives, including the compound of interest, focusing on their potential as antibacterial agents and enzyme inhibitors. The findings demonstrated significant activity against resistant bacterial strains and effective enzyme inhibition, highlighting their therapeutic potential .
Q & A
Q. Key Optimization Factors :
- Temperature : Lower temperatures (≤80°C) prevent decomposition of the imidazole ring.
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for thioether formation .
- Reagent Ratios : Stoichiometric excess (1.2–1.5 equiv.) of sodium borohydride ensures complete reduction of intermediates .
Basic: Which spectroscopic and computational techniques are used to characterize this compound?
Answer:
Spectroscopic Methods :
- NMR : H and C NMR confirm regiochemistry of the sulfonyl and imidazole groups. For example, the ethoxy group’s singlet at δ 1.35 ppm (triplet for -CHCH) and imidazole protons at δ 7.2–7.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 409.12 (calculated for CHNOS) .
Q. Computational Analysis :
- Density Functional Theory (DFT) predicts bond angles and electrostatic potential surfaces, revealing sulfonyl group electron-withdrawing effects .
Advanced: How can molecular docking studies elucidate the compound’s mechanism of action?
Answer:
Target Selection : Prioritize enzymes/receptors with known interactions with sulfonamides (e.g., carbonic anhydrase) or imidazole derivatives (e.g., cytochrome P450) .
Docking Workflow :
- Software : Use AutoDock Vina or Schrödinger Suite for ligand-receptor modeling.
- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with known inhibitors .
Key Findings :
- The sulfonyl group forms hydrogen bonds with catalytic residues (e.g., Thr199 in carbonic anhydrase), while the imidazole-thioether moiety enhances hydrophobic interactions .
Advanced: How do structural modifications impact bioactivity?
Answer:
Structure-Activity Relationship (SAR) Insights :
Q. Methodological Approach :
- Parallel Synthesis : Generate analogs via combinatorial chemistry and screen against disease-specific panels (e.g., NCI-60 cancer cell lines) .
Advanced: How should researchers address contradictions in reported biological data?
Answer:
Case Example : Discrepancies in IC values for kinase inhibition (e.g., 10 µM vs. 25 µM in independent studies).
Experimental Variables :
- Assay Conditions : Differences in ATP concentration (1 mM vs. 10 mM) can alter inhibition kinetics .
- Cell Lines : Tumor heterogeneity (e.g., HeLa vs. MCF-7) affects compound uptake .
Resolution Strategies :
- Standardized Protocols : Adopt CLIA-certified assays with controls (e.g., staurosporine as a reference inhibitor).
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models .
Advanced: What in vitro models are suitable for evaluating pharmacokinetic properties?
Answer:
Key Models :
- Caco-2 Monolayers : Predict intestinal permeability (P > 1 × 10 cm/s suggests high absorption) .
- Hepatocyte Stability : Incubate with primary human hepatocytes; half-life < 30 min indicates rapid metabolism .
- Plasma Protein Binding : Use equilibrium dialysis; >90% binding correlates with prolonged half-life but reduced efficacy .
Q. Data Interpretation :
- Adjust dosing regimens based on intrinsic clearance (CL) and volume of distribution (V) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
